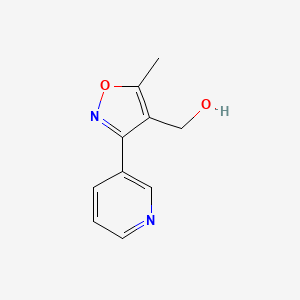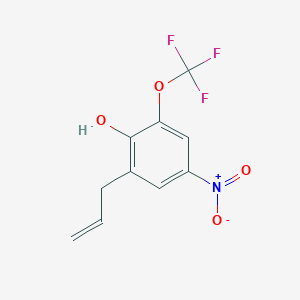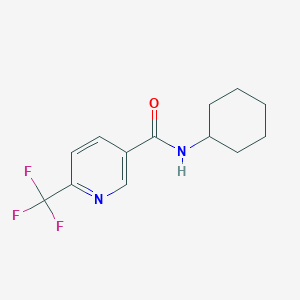![molecular formula C9H11FO3 B8673580 [5-Fluoro-2-(methoxymethoxy)phenyl]methanol](/img/structure/B8673580.png)
[5-Fluoro-2-(methoxymethoxy)phenyl]methanol
Overview
Description
[5-Fluoro-2-(methoxymethoxy)phenyl]methanol is an organic compound with the molecular formula C8H9FO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom and two methoxy groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-(methoxymethoxy)phenyl]methanol can be achieved through several methods:
Hydrolysis of Halides: Alkyl halides can be hydrolyzed in the presence of an aqueous solution of an alkali hydroxide to produce alcohols.
Hydration of Alkenes: Direct hydration involves adding water in the presence of a catalyst, while indirect hydration involves the addition of sulfuric acid followed by hydrolysis.
Grignard Synthesis: This method involves the reaction of Grignard reagents with carbonyl compounds to produce alcohols.
Industrial Production Methods
Industrial production of alcohols, including this compound, often involves the hydration of alkenes using catalysts such as phosphoric acid on solid silicon dioxide . This method is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of carbonyl compounds can produce alcohols.
Substitution: Alcohols can undergo substitution reactions with hydrogen halides to form alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Phosphoric acid, sulfuric acid.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Primary, secondary, or tertiary alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
[5-Fluoro-2-(methoxymethoxy)phenyl]methanol is used in various scientific research applications:
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(methoxymethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites . The compound’s effects are mediated through its interaction with cellular receptors and enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzonitrile: Similar in structure but contains a nitrile group instead of a hydroxyl group.
2-Fluoro-5-nitrobenzyl alcohol: Contains a nitro group instead of a methoxy group.
Uniqueness
[5-Fluoro-2-(methoxymethoxy)phenyl]methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications.
Properties
Molecular Formula |
C9H11FO3 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
[5-fluoro-2-(methoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3 |
InChI Key |
CMRQQMCVYFYWGL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)F)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-{4-[(3-fluorophenyl)methoxy]phenyl}but-2-enoate](/img/structure/B8673534.png)



![2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8673550.png)



